molecular formula C20H33NO4S B1513141 Tilsuprostum CAS No. 80225-28-1

Tilsuprostum

Cat. No.: B1513141
CAS No.: 80225-28-1
M. Wt: 383.5 g/mol
InChI Key: TUOQTRVLPKMMDB-RQGIMTSLSA-N
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Description

Tilsuprost is a synthetic prostacyclin analog, which is a type of compound that mimics the effects of natural prostacyclin. Prostacyclin is a potent vasodilator and inhibitor of platelet aggregation, making tilsuprost a valuable compound in medical research and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tilsuprost involves multiple steps, starting from readily available starting materialsThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

Industrial production of tilsuprost follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. This involves the use of large-scale reactors, continuous flow systems, and stringent quality control measures to produce tilsuprost in bulk quantities .

Chemical Reactions Analysis

Types of Reactions

Tilsuprost undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions are typically derivatives of tilsuprost with modified functional groups. These derivatives are often studied for their potential therapeutic applications and improved pharmacokinetic properties .

Scientific Research Applications

Tilsuprost has a wide range of scientific research applications, including:

Mechanism of Action

Tilsuprost exerts its effects by mimicking the action of natural prostacyclin. It binds to prostacyclin receptors on the surface of cells, leading to the activation of intracellular signaling pathways. These pathways result in the relaxation of smooth muscle cells, inhibition of platelet aggregation, and other physiological effects. The molecular targets include the prostacyclin receptor and downstream signaling molecules such as cyclic adenosine monophosphate (cAMP) and protein kinase A (PKA) .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Tilsuprost

Tilsuprost is unique due to its specific structural modifications that enhance its stability and biological activity compared to other prostacyclin analogs. These modifications make it a valuable compound for research and potential therapeutic applications .

Properties

CAS No.

80225-28-1

Molecular Formula

C20H33NO4S

Molecular Weight

383.5 g/mol

IUPAC Name

methyl 4-[[(3aR,4R,5R,6aS)-5-hydroxy-4-[(E,3R)-3-hydroxyoct-1-enyl]-3,3a,4,5,6,6a-hexahydrocyclopenta[b]pyrrol-2-yl]sulfanyl]butanoate

InChI

InChI=1S/C20H33NO4S/c1-3-4-5-7-14(22)9-10-15-16-12-19(21-17(16)13-18(15)23)26-11-6-8-20(24)25-2/h9-10,14-18,22-23H,3-8,11-13H2,1-2H3/b10-9+/t14-,15-,16-,17+,18-/m1/s1

InChI Key

TUOQTRVLPKMMDB-RQGIMTSLSA-N

Isomeric SMILES

CCCCC[C@H](/C=C/[C@H]1[C@@H](C[C@H]2[C@@H]1CC(=N2)SCCCC(=O)OC)O)O

SMILES

CCCCCC(C=CC1C(CC2C1CC(=N2)SCCCC(=O)OC)O)O

Canonical SMILES

CCCCCC(C=CC1C(CC2C1CC(=N2)SCCCC(=O)OC)O)O

Synonyms

tilsuprost

Origin of Product

United States

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